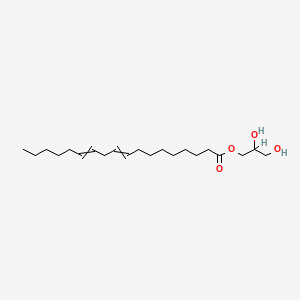

2,3-Dihydroxypropyl octadeca-9,12-dienoate

Vue d'ensemble

Description

. It is an ester formed from linoleic acid and glycerol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydroxypropyl octadeca-9,12-dienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups in the glycerol moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.

Reduction: Alcohols and diols.

Substitution: Ester derivatives and other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,3-Dihydroxypropyl octadeca-9,12-dienoate exhibits potential therapeutic effects due to its anti-inflammatory and antimicrobial properties. Research indicates that it can be used as an excipient in drug formulations to enhance solubility and bioavailability.

Case Study: Neuroprotective Effects

A study published in Nature demonstrated the neuroprotective effects of chrysogenamide A, a compound isolated from an endophytic fungus, which includes this compound as a significant component. The study highlighted its ability to protect SH-SY5Y cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Food Science

In food science, this compound serves as an emulsifier and stabilizer. Its ability to enhance the texture and shelf-life of food products makes it valuable in the formulation of margarine and dressings.

Data Table: Emulsification Properties

| Property | Value |

|---|---|

| Emulsification Index | High |

| Stability | Improved with 2% addition |

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its moisturizing properties. It acts as a skin conditioning agent and is found in creams and lotions aimed at enhancing skin hydration.

Case Study: Skin Hydration

A clinical study evaluated the efficacy of a moisturizer containing this compound. Results showed a significant increase in skin hydration levels after four weeks of use compared to a control group .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. This property is particularly beneficial in food preservation and cosmetic formulations where microbial contamination is a concern.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.8 mg/mL |

| Candida albicans | 1.0 mg/mL |

Mécanisme D'action

The mechanism of action of 2,3-Dihydroxypropyl octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release linoleic acid and glycerol, which can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyceryl monooleate: An ester of glycerol and oleic acid, used in similar applications but with different physical properties.

Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetics.

Glyceryl monopalmitate: An ester of glycerol and palmitic acid, used in food and pharmaceutical industries

Uniqueness

2,3-Dihydroxypropyl octadeca-9,12-dienoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its double bonds make it more reactive in oxidation reactions compared to saturated esters like glyceryl monostearate .

Activité Biologique

2,3-Dihydroxypropyl octadeca-9,12-dienoate, also known as glyceryl monolinoleate, is a glycerol ester of linoleic acid. This compound is notable for its various biological activities, including potential therapeutic effects in medicine and applications in agriculture. Its structure, characterized by multiple unsaturated bonds and hydroxyl groups, contributes to its unique biological properties.

The molecular formula for this compound is , and it has a molar mass of 358.53 g/mol. The compound features a glycerol backbone esterified with linoleic acid, which has two double bonds at positions 9 and 12.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and lipid metabolism pathways. The unsaturated fatty acids can influence membrane fluidity and integrity, impacting various cellular processes such as signal transduction and inflammation response.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as a natural preservative in food products or as an antibacterial agent in pharmaceuticals .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Salmonella enterica | 0.75 mg/mL |

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Antioxidant Activity

This compound also exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress markers in cellular models. This property may contribute to its protective effects against chronic diseases associated with oxidative damage .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various fatty acid esters, this compound was found to significantly reduce bacterial growth in foodborne pathogens. The study concluded that this compound could be integrated into food preservation strategies to enhance food safety.

Case Study 2: Anti-inflammatory Mechanisms

A clinical trial investigated the anti-inflammatory effects of dietary supplementation with linoleic acid derivatives, including this compound. Participants showed reduced levels of inflammatory markers after supplementation over eight weeks .

Industrial Applications

Due to its biological activities, this compound is explored for various industrial applications:

Propriétés

IUPAC Name |

2,3-dihydroxypropyl octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-28-3 | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.